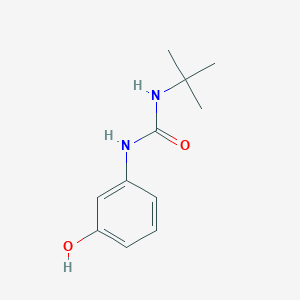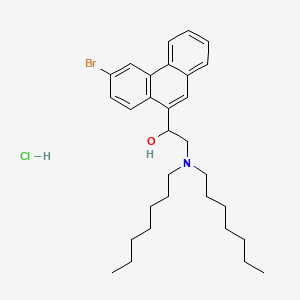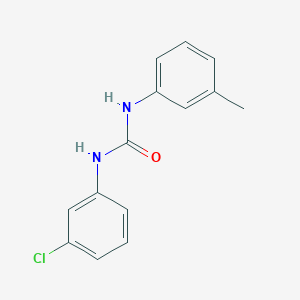![molecular formula C9H6Cl3NO4 B11947140 2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid CAS No. 6340-88-1](/img/structure/B11947140.png)
2-Hydroxy-4-[(trichloroacetyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-hydroxy-4-[(trichloroacétyl)amino]benzoïque est un composé chimique connu pour sa structure et ses propriétés uniques. Il est caractérisé par la présence d’un groupe hydroxyle, d’un groupe trichloroacétyle et d’un groupe amino liés à un noyau d’acide benzoïque.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide 2-hydroxy-4-[(trichloroacétyl)amino]benzoïque implique généralement la réaction de l’acide 2-hydroxybenzoïque avec le chlorure de trichloroacétyle en présence d’une base telle que la pyridine. La réaction se déroule par la formation d’un intermédiaire, qui est ensuite converti en produit final par l’addition d’un groupe amino .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Les conditions de réaction sont optimisées pour assurer un rendement et une pureté élevés du produit. L’utilisation de réacteurs à écoulement continu et de techniques de purification avancées peut améliorer l’efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-hydroxy-4-[(trichloroacétyl)amino]benzoïque subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le groupe trichloroacétyle peut être réduit en groupe trichlorométhyle.
Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des nucléophiles comme l’ammoniac (NH3) ou les amines primaires peuvent être utilisés en milieu basique.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation du groupe hydroxyle peut produire une cétone, tandis que la réduction du groupe trichloroacétyle peut produire un dérivé trichlorométhyle.
Applications De Recherche Scientifique
L’acide 2-hydroxy-4-[(trichloroacétyl)amino]benzoïque a une large gamme d’applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : La structure unique du composé lui permet d’interagir avec les molécules biologiques, ce qui le rend utile dans les études biochimiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-hydroxy-4-[(trichloroacétyl)amino]benzoïque implique son interaction avec des cibles moléculaires spécifiques. Les groupes hydroxyle et amino peuvent former des liaisons hydrogène avec les molécules cibles, tandis que le groupe trichloroacétyle peut participer à des liaisons covalentes. Ces interactions peuvent moduler l’activité des enzymes et d’autres protéines, conduisant à divers effets biologiques .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-hydroxy-4-méthoxybenzoïque : Connu pour ses propriétés anti-inflammatoires et antioxydantes.
Acide 4-hydroxybenzoïque : Souvent utilisé comme conservateur et dans la synthèse d’autres produits chimiques.
Acide 2,4-dihydroxybenzoïque : Utilisé dans la synthèse de colorants et de produits pharmaceutiques.
Unicité
L’acide 2-hydroxy-4-[(trichloroacétyl)amino]benzoïque est unique en raison de la présence du groupe trichloroacétyle, qui confère une réactivité chimique et une activité biologique distinctes par rapport à d’autres composés similaires.
Propriétés
Numéro CAS |
6340-88-1 |
|---|---|
Formule moléculaire |
C9H6Cl3NO4 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
2-hydroxy-4-[(2,2,2-trichloroacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H6Cl3NO4/c10-9(11,12)8(17)13-4-1-2-5(7(15)16)6(14)3-4/h1-3,14H,(H,13,17)(H,15,16) |
Clé InChI |
WDFPMNCBZGAGMA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC(=O)C(Cl)(Cl)Cl)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B11947087.png)





